2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide
Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide, also known as DAH, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and viral replication. In addition, it may also act by chelating heavy metals and preventing their toxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and to have antiviral and antifungal activities. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide in lab experiments is that it has shown to be effective in inhibiting the growth of tumor cells and viruses. In addition, it has low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are many future directions for research on 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. In addition, it may have potential as a chelating agent for heavy metals in environmental remediation. Further studies are needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antitumor, antiviral, and antifungal activities. In addition, it has been studied for its potential use as a corrosion inhibitor and as a chelating agent for heavy metals.
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-8-4(10)3-9-5(11)1-2-6(9)12/h1-2H,3,7H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAQZDNPZWHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666377 | |
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
765868-52-8 | |
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.